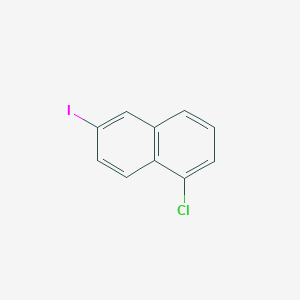
2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-methylthiophen-2-ylamine in the presence of a base such as sodium bicarbonate. The reaction is carried out in an anhydrous environment, often using methanol as the solvent. The reaction mixture is stirred at low temperatures (0°C) and monitored using thin-layer chromatography (TLC). After completion, the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of substituted naphthoquinones .
Scientific Research Applications
2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a
Properties
CAS No. |
64833-82-5 |
|---|---|
Molecular Formula |
C15H9ClO2S |
Molecular Weight |
288.7 g/mol |
IUPAC Name |
2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H9ClO2S/c1-8-6-11(19-7-8)12-13(16)15(18)10-5-3-2-4-9(10)14(12)17/h2-7H,1H3 |
InChI Key |
CNTVGBVGEIRMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)

![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)

![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

